1,2-O-Cyclohexylidene-myo-inositol
Overview
Description
Acephate is an organophosphate insecticide widely used in agriculture to control a variety of insect pests. It is known for its systemic action, meaning it is absorbed by plants and transported throughout their tissues, making it effective against insects that feed on treated plants . Acephate is particularly effective against aphids, leaf miners, caterpillars, sawflies, thrips, and spider mites .
Mechanism of Action
Target of Action
1,2-O-Cyclohexylidene-myo-inositol is a complex organic compound
Mode of Action
The compound’s interaction with its targets and any resulting changes are subject to further scientific investigation .
Biochemical Pathways
This compound is known to be an intermediate in the synthesis of phosphonate derivatives of myo-inositol . These derivatives are used in biochemical studies of inositol-binding proteins . .
Preparation Methods
Acephate is synthesized through the acetylation of O,S-dimethyl thiophosphoryl amide using acetic anhydride . The reaction typically involves isomerization followed by acetylation to produce acephate. Industrial production methods often involve the use of large-scale reactors and purification processes to obtain high-purity acephate . Additionally, nanotechnology-based methods have been developed to create eco-friendly formulations of acephate, such as nano-encapsulation complexes .
Chemical Reactions Analysis
Acephate undergoes several types of chemical reactions, including:
Oxidation: Acephate can be oxidized to form methamidophos, a more potent insecticide.
Hydrolysis: In aqueous environments, acephate can hydrolyze to form various degradation products.
Substitution: Acephate can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents, water, and nucleophiles. The major products formed from these reactions include methamidophos and other degradation products .
Scientific Research Applications
Acephate has a wide range of scientific research applications:
Agriculture: Acephate is extensively used to control insect pests in crops such as vegetables, fruits, and ornamental plants.
Environmental Science: Research has been conducted on the environmental fate of acephate, including its absorption, transport, and accumulation in plants.
Analytical Chemistry: Acephate is used as a model compound in the development of sensitive detection methods, such as fluorescence-based sensors.
Comparison with Similar Compounds
Acephate is similar to other organophosphate insecticides, such as chlorpyrifos and diazinon. acephate is unique in its systemic action and its ability to be metabolized into methamidophos, which enhances its insecticidal potency . Other similar compounds include:
Chlorpyrifos: Another organophosphate insecticide with a broader spectrum of activity but less systemic action compared to acephate.
Diazinon: An organophosphate insecticide used for soil and foliar applications, but with different metabolic pathways and degradation products compared to acephate.
Acephate’s unique properties, such as its systemic action and conversion to methamidophos, make it a valuable tool in integrated pest management strategies .
Properties
IUPAC Name |
(3aR,4S,5R,6R,7S,7aS)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOONKKMMJCQOLI-ZBJKAAEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@@H]3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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